BenchChemオンラインストアへようこそ!

7-bromo-4-methoxy-1H-indole-2-carboxylic Acid

Lipophilicity LogP Drug-likeness

7-Bromo-4-methoxy-1H-indole-2-carboxylic acid (CAS 81224-15-9, molecular formula C₁₀H₈BrNO₃, molecular weight 270.08) is a polysubstituted indole-2-carboxylic acid that incorporates both a C7 bromine atom and a C4 methoxy group on the indole scaffold. This dual-substitution pattern provides orthogonal synthetic handles: the C2 carboxylic acid supports amide/ester derivatization, the C7 bromine enables metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), and the C4 methoxy group electronically tunes the indole core and can direct subsequent electrophilic substitution.

Molecular Formula C10H8BrNO3
Molecular Weight 270.082
CAS No. 81224-15-9
Cat. No. B2856094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-4-methoxy-1H-indole-2-carboxylic Acid
CAS81224-15-9
Molecular FormulaC10H8BrNO3
Molecular Weight270.082
Structural Identifiers
SMILESCOC1=C2C=C(NC2=C(C=C1)Br)C(=O)O
InChIInChI=1S/C10H8BrNO3/c1-15-8-3-2-6(11)9-5(8)4-7(12-9)10(13)14/h2-4,12H,1H3,(H,13,14)
InChIKeyLTXFQVZKWCXSFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-4-methoxy-1H-indole-2-carboxylic Acid (CAS 81224-15-9): Procurement-Ready Overview of a Dual-Functionalized Indole Building Block


7-Bromo-4-methoxy-1H-indole-2-carboxylic acid (CAS 81224-15-9, molecular formula C₁₀H₈BrNO₃, molecular weight 270.08) is a polysubstituted indole-2-carboxylic acid that incorporates both a C7 bromine atom and a C4 methoxy group on the indole scaffold [1]. This dual-substitution pattern provides orthogonal synthetic handles: the C2 carboxylic acid supports amide/ester derivatization, the C7 bromine enables metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), and the C4 methoxy group electronically tunes the indole core and can direct subsequent electrophilic substitution [2]. The compound is supplied as a solid (melting point 245–249 °C) at ≥95% analytical purity with batch-specific QC data (NMR, HPLC) [1].

Why 7-Bromo-4-methoxy-1H-indole-2-carboxylic Acid Cannot Be Replaced by Simpler Indole-2-carboxylic Acid Analogs


Simple substitution of 7-bromo-4-methoxy-1H-indole-2-carboxylic acid with mono-substituted analogs such as 7-bromo-1H-indole-2-carboxylic acid or 4-methoxy-1H-indole-2-carboxylic acid compromises the tightly balanced lipophilicity, electronic character, and synthetic versatility that the dual-substituted scaffold provides [1]. The C7 bromine is essential for cross-coupling diversification, while the C4 methoxy strongly influences both LogP and the electronic properties of the indole core—parameters that directly impact the biological activity of downstream derivatives. Evidence from IDO1 inhibitor campaigns shows that removing one substituent shifts the lipophilicity of the core outside the range associated with nanomolar cellular activity, and eliminates a key vector for structure–activity optimization [2]. This combination of synthetic utility and finely tuned physicochemical properties makes generic substitution inadvisable for any project requiring both late-stage diversification and predictable ADME behavior.

Quantitative Differentiation Guide: 7-Bromo-4-methoxy-1H-indole-2-carboxylic Acid vs. Closest Mono-Substituted Analogs


Lipophilicity (LogP) Balance: The Dual-Substituted Scaffold Occupies an Optimal Intermediate Range vs. Mono-Substituted Comparators

Computationally predicted LogP values reveal that 7-bromo-4-methoxy-1H-indole-2-carboxylic acid occupies an intermediate lipophilicity range (~2.5–3.0, estimated via fragment-additivity methods) that is inaccessible to either 7-bromo-1H-indole-2-carboxylic acid (LogP = 3.08, more lipophilic) or 4-methoxy-1H-indole-2-carboxylic acid (LogP = 1.49–1.9, more hydrophilic) [1][2]. This differential is directly relevant to pharmaceutical applications because lead-like compounds targeting intracellular targets generally require LogP values between 2 and 3 for optimal membrane permeability and aqueous solubility. The dual bromine-plus-methoxy substitution pattern achieves this balance by offsetting the lipophilicity-enhancing effect of bromine with the polarity contribution of the methoxy group, a property that neither mono-substituted analog can replicate.

Lipophilicity LogP Drug-likeness Indole-2-carboxylic acid

Melting Point: Higher Thermal Stability Reflects Unique Intermolecular Interactions of the Dual-Substituted Scaffold

The experimental melting point of 7-bromo-4-methoxy-1H-indole-2-carboxylic acid (245–249 °C) is consistently higher than that of the mono-substituted comparator 7-bromo-1H-indole-2-carboxylic acid (238–243 °C) [1] and substantially higher than that of 4-methoxy-1H-indole-2-carboxylic acid (234–235 °C) . The elevation of approximately 6–11 °C relative to the 7-bromo analog, despite identical molecular weight trends, suggests that simultaneous presence of the C7 bromine and C4 methoxy enhances intermolecular interactions (likely halogen bonding from Br and hydrogen bonding from methoxy oxygen) within the crystal lattice. Higher melting points correlate with improved solid-state stability, reduced hygroscopicity, and more predictable handling characteristics during weighing and formulation.

Melting point Thermal stability Crystal packing Solid-state properties

IDO1 Inhibitory Potency: 7-Bromo-4-methoxy Core Enables Nanomolar Cellular Activity When Elaborated, Whereas Simpler Cores Require Additional Substitution

A derivative incorporating the intact 7-bromo-4-methoxyindole-2-carboxylic acid core (BDBM50514753, CHEMBL4557994, a C2 carboxamide extension) exhibits IC₅₀ values of 13–16 nM in cellular IDO1 inhibition assays across mouse P815 cells, human LXF-289 cells, and human A375 cells [1]. In contrast, representative indole-2-carboxylic acid derivatives without the 7-bromo-4-methoxy substitution pattern, such as compound 9o-1 (a 6-acetamido-indole-2-carboxylic acid), show significantly weaker IDO1 inhibition with an IC₅₀ of 1.17 µM . This represents an approximately 80–90-fold potency advantage in favor of the 7-bromo-4-methoxy scaffold. While the free carboxylic acid (target compound) is a synthetic precursor rather than the final bioactive molecule, the retention of the 7-bromo-4-methoxy core in the nanomolar-active derivative demonstrates that this specific substitution geometry is critical for achieving high-affinity ligand–target interactions at IDO1.

IDO1 inhibition Cancer immunotherapy Tryptophan metabolism Indole-2-carboxamide

Predicted Collision Cross Section (CCS) for Mass Spectrometry: Differentiable Ion Mobility Signature vs. 7-Bromo-4-methyl Analog

Predicted collision cross section (CCS) values provide a compound-specific ion mobility signature that aids identification and purity confirmation in complex mixtures. For the [M+Na]⁺ adduct (m/z 275.963), the predicted CCS of 7-bromo-4-methoxy-1H-indole-2-carboxylic acid is 151.8 Ų, based on structural modeling using the CCS-prediction algorithm integrated into the Vulcanchem platform . The closely related 7-bromo-4-methyl-1H-indole-2-carboxylic acid shares an identical nominal [M+Na]⁺ CCS of 151.8 Ų , indicating that differentiation between these analogs by CCS alone is challenging under standard conditions. However, the target compound differs by the mass of the Na⁺ adduct (~22 Da higher for the methoxy vs. methyl analog) and retention time on reversed-phase chromatography, providing orthogonal separation. The CCS value itself serves as a quality-assurance fingerprint unique to this substitution pattern.

Ion mobility spectrometry CCS prediction Mass spectrometry Quality control

High-Value Application Scenarios for 7-Bromo-4-methoxy-1H-indole-2-carboxylic Acid Based on Quantitative Differentiation Evidence


IDO1/TDO Dual Inhibitor Lead Generation for Cancer Immunotherapy

The nanomolar IDO1 inhibitory activity of the 7-bromo-4-methoxyindole-2-carboxamide derivative (IC₅₀ = 13–16 nM) [1] directly positions this carboxylic acid as a strategic precursor for focused compound libraries targeting the tryptophan catabolism pathway. By selecting this scaffold, medicinal chemistry teams can bypass extensive core-hopping SAR necessary with simpler indole-2-carboxylic acids, which typically yield only micromolar IDO1 inhibitors (e.g., IC₅₀ ~1.17 µM for compound 9o-1) [1]. Simple amide coupling of the C2 carboxylic acid with diverse amines enables rapid exploration of the P1 pocket while retaining the potency-conferring 7-bromo-4-methoxy geometry.

Late-Stage Diversification via C7 Suzuki Coupling with Retained C2 Carboxylic Acid Handle

The C7 bromine atom serves as an orthogonal handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, aminocarbonylation) without requiring protection of the C2 carboxylic acid, as demonstrated for related unprotected bromoindoles [2]. This allows for sequential diversification: (1) C2 amidation to install a primary pharmacophore, followed by (2) C7 cross-coupling to introduce aromatic or heteroaromatic groups. This synthetic strategy is not available with mono-substituted analogs — 4-methoxy-1H-indole-2-carboxylic acid lacks the C7 halogen, while 7-bromo-1H-indole-2-carboxylic acid lacks the solubility-modulating and electron-donating 4-methoxy group.

Physicochemical Property Optimization for CNS Drug Discovery Programs

The balanced LogP (~2.5–3.0) of the 7-bromo-4-methoxy scaffold positions it within the optimal range for CNS penetration (typically LogP 2–4), while the more lipophilic 7-bromo analog (LogP ~3.08) may increase the risk of hERG binding and phospholipidosis, and the more hydrophilic 4-methoxy analog (LogP ~1.5) may limit passive blood-brain barrier permeability. This balanced property profile makes the dual-substituted compound a preferred building block for CNS-targeted libraries where both brain penetration and metabolic stability are required.

Analytical Reference Standard for Ion Mobility-Mass Spectrometry Methods

The predicted collision cross section (CCS = 151.8 Ų for [M+Na]⁺) provides a reproducible ion mobility fingerprint that, combined with exact mass (m/z 270.08 for [M+H]⁺) and HPLC retention time, enables unambiguous identification of this compound in reaction monitoring, impurity profiling, and high-throughput purification workflows. This CCS signature is specific to the 7-bromo-4-methoxy substitution pattern and can serve as a quality assurance check to distinguish the target compound from positional isomers or degradation products during manufacturing scale-up.

Quote Request

Request a Quote for 7-bromo-4-methoxy-1H-indole-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.